molecular formula C11H13N3O6S B158563 N-(2,4-Dinitrophenyl)-DL-methionine CAS No. 1655-53-4

N-(2,4-Dinitrophenyl)-DL-methionine

Cat. No.: B158563
CAS No.: 1655-53-4
M. Wt: 315.3 g/mol
InChI Key: DOHZIJDJOSBJFP-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-DL-methionine is a chemical compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid methionine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dinitrophenyl)-DL-methionine typically involves the reaction of 2,4-dinitrochlorobenzene with DL-methionine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of methionine attacks the electrophilic carbon of the dinitrochlorobenzene, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dinitrophenyl)-DL-methionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-Dinitrophenyl)-DL-methionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-DL-methionine involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The pathways involved may include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-Dinitrophenyl)-DL-methionine is unique due to the presence of the methionine moiety, which imparts specific biochemical properties. This makes it distinct from other dinitrophenyl derivatives and allows for its use in specialized applications in biochemistry and medicine .

Properties

IUPAC Name

2-(2,4-dinitroanilino)-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O6S/c1-21-5-4-9(11(15)16)12-8-3-2-7(13(17)18)6-10(8)14(19)20/h2-3,6,9,12H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHZIJDJOSBJFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304121
Record name 2,4-Dinitrophenyl-DL-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-53-4
Record name 2,4-Dinitrophenyl-DL-methionine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionine, N-(2,4-dinitrophenyl)-, DL-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC96404
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96404
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Record name 2,4-Dinitrophenyl-DL-methionine
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URL https://comptox.epa.gov/dashboard/DTXSID701304121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)-DL-methionine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.220
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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